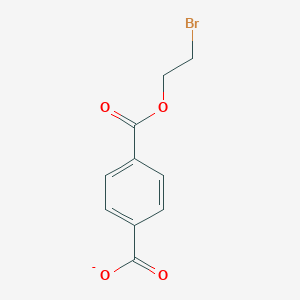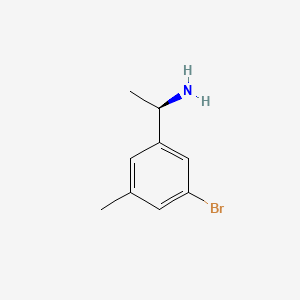![molecular formula C21H26O6 B12290425 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with significant importance in the field of pharmaceuticals and analytical chemistry. This compound is a derivative of steroids and is often used as a pharmaceutical analytical impurity (PAI) to ensure the quality and safety of medicines .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize yield. The final product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl groups can result in the formation of diols .
科学的研究の応用
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is used in various scientific research applications, including:
Pharmaceuticals: As a pharmaceutical analytical impurity, it is used to detect, identify, and measure impurities in drug substances and products.
Analytical Chemistry: It is used in the development, validation, and transfer of analytical methods, as well as in spiking studies to demonstrate depletion upon recrystallization.
Biological Studies: It is used to study the metabolism and degradation of steroid compounds in biological systems.
Industrial Applications: It is used in the quality control and assurance of steroid-based pharmaceuticals.
作用機序
The mechanism of action of 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups on the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in the metabolism and function of steroid hormones in the body .
類似化合物との比較
Similar Compounds
16Alpha-Hydroxy-11-Keto Prednisolone: A similar compound with hydroxyl and keto groups at different positions.
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione: Another steroid derivative with similar functional groups.
21-Hydroxy-5b-pregnane-3,11,20-trione: A compound with hydroxyl and keto groups at different positions.
Uniqueness
What sets 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione apart is its specific arrangement of hydroxyl and acetyl groups, which confer unique chemical and biological properties. This makes it particularly useful as a pharmaceutical analytical impurity and in various research applications .
特性
分子式 |
C21H26O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3 |
InChIキー |
QUDYJOZZUZDXCV-UHFFFAOYSA-N |
正規SMILES |
CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


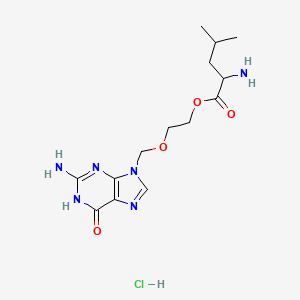
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)
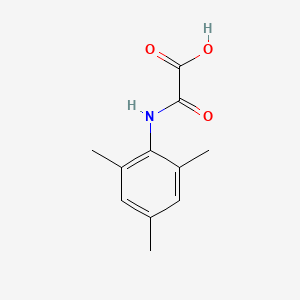
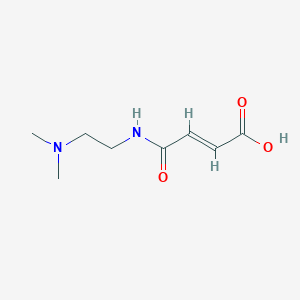
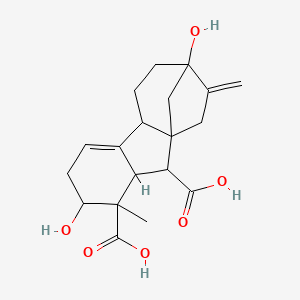
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/no-structure.png)
